molecular formula C11H19ClO2 B8362245 1-(4-Chlorobutyl)cyclopentanecarboxylic acid methyl ester

1-(4-Chlorobutyl)cyclopentanecarboxylic acid methyl ester

Cat. No. B8362245
M. Wt: 218.72 g/mol
InChI Key: VTAMSRIPZXTYNZ-UHFFFAOYSA-N
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Patent
US06806365B2

Procedure details

To a solution of 1-(4-chlorobutyl)cyclopentane carboxylic acid methyl ester (30 mmol, 6.56 g) in a mixture of THF (60 mL) and methanol (60 mL) was added 1 N sodium hydroxide (60 mL). The mixture was heated to 40-45° C. for 15 h at which point TLC analysis of the reaction mixture indicated the absence of starting material and it was cooled to room temperature. The solvent was removed under vacuum and the residue was diluted with water (100 mL) and extracted with ether (2×100 mL) to remove any neutral impurities. Then, the basic aqueous layer was acidified with 1 N hydrochloric acid and the product was extracted with ethyl acetate (2×75 mL). The combined extracts were washed with brine solution and were dried over anhydrous sodium sulfate. After filtration of the drying agent, the solution was concentrated under vacuum and the residue was purified by silica gel column chromatography to afford 4.2 g (68%) of 1-(4-chlorobutyl)cyclopentane carboxylic acid as a liquid and 1.3 g (22%) of 1-[4-(methoxy)butyl]cyclopentane carboxylic acid as a viscous oil. HR MS (C11H20O3): Obs mass, 200.0175. Calcd mass, 200.0143 (M+).
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH2:10][CH2:11][CH2:12][CH2:13][Cl:14])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].C1C[O:20][CH2:19]C1>CO>[Cl:14][CH2:13][CH2:12][CH2:11][CH2:10][C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8][CH2:9]1.[CH3:19][O:20][CH2:13][CH2:12][CH2:11][CH2:10][C:5]1([C:3]([OH:2])=[O:4])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)CCCCCl
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
to remove any neutral impurities
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (2×75 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration of the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles
COCCCCC1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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